![molecular formula C9H10N4OS B12923458 5-Amino-2-{[(thiophen-3-yl)methyl]amino}pyrimidin-4(3H)-one CAS No. 77961-43-4](/img/structure/B12923458.png)
5-Amino-2-{[(thiophen-3-yl)methyl]amino}pyrimidin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Amino-2-((thiophen-3-ylmethyl)amino)pyrimidin-4(1H)-one is a heterocyclic compound that features a pyrimidine ring substituted with an amino group at the 5-position and a thiophen-3-ylmethylamino group at the 2-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2-((thiophen-3-ylmethyl)amino)pyrimidin-4(1H)-one typically involves the following steps:
Formation of the Pyrimidine Core: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.
Introduction of the Thiophen-3-ylmethylamino Group: This step involves the nucleophilic substitution of a suitable leaving group on the pyrimidine ring with thiophen-3-ylmethylamine under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
5-Amino-2-((thiophen-3-ylmethyl)amino)pyrimidin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amino group.
Substitution: The amino group on the pyrimidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions often require a base such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted pyrimidines depending on the nucleophile used.
Applications De Recherche Scientifique
5-Amino-2-((thiophen-3-ylmethyl)amino)pyrimidin-4(1H)-one has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Materials Science: It may be used in the development of novel materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 5-Amino-2-((thiophen-3-ylmethyl)amino)pyrimidin-4(1H)-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would vary based on the specific context of its use.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-4(1H)-pyrimidinone: Lacks the thiophen-3-ylmethylamino group.
5-Amino-2-methylpyrimidin-4(1H)-one: Has a methyl group instead of the thiophen-3-ylmethylamino group.
Uniqueness
5-Amino-2-((thiophen-3-ylmethyl)amino)pyrimidin-4(1H)-one is unique due to the presence of both the amino group and the thiophen-3-ylmethylamino group, which can impart distinct chemical and biological properties compared to its analogs.
Propriétés
Numéro CAS |
77961-43-4 |
|---|---|
Formule moléculaire |
C9H10N4OS |
Poids moléculaire |
222.27 g/mol |
Nom IUPAC |
5-amino-2-(thiophen-3-ylmethylamino)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C9H10N4OS/c10-7-4-12-9(13-8(7)14)11-3-6-1-2-15-5-6/h1-2,4-5H,3,10H2,(H2,11,12,13,14) |
Clé InChI |
AQLSYLARRONHOB-UHFFFAOYSA-N |
SMILES canonique |
C1=CSC=C1CNC2=NC=C(C(=O)N2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[(Phenylsulfanyl)methyl]hexahydro-2H-cyclopenta[b]furan-2,5-diol](/img/structure/B12923387.png)
![N,N-Bis{[3,4,5-tris(decyloxy)phenyl]methyl}pyridin-4-amine](/img/structure/B12923388.png)
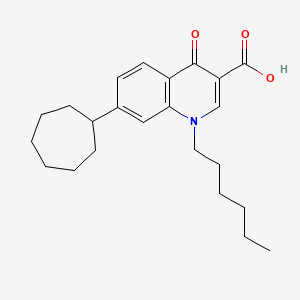
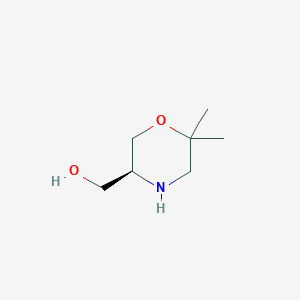
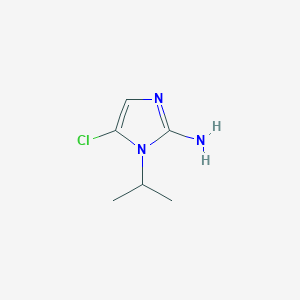
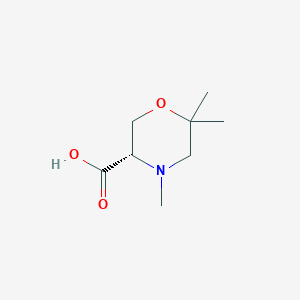
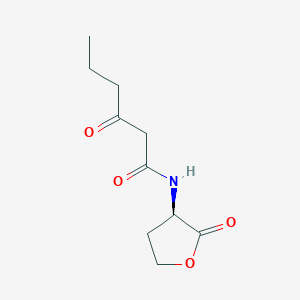
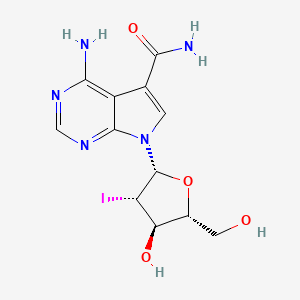

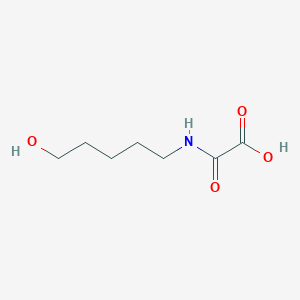
![[2,2'-Biquinolin]-4-amine, N-1-naphthalenyl-](/img/structure/B12923462.png)
![(1S,2S,5R)-8-Azabicyclo[3.2.1]octan-2-ol](/img/structure/B12923468.png)
